InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) . This compound has a molecular weight of 213.62 g/mol . The synthesis of 2-[(Chloroacetyl)amino]benzoic acid typically involves the reaction of 4-amino benzoic acid with chloroacetyl chloride. The reaction conditions are crucial for achieving high yields and purity.
The molecular structure of 2-[(Chloroacetyl)amino]benzoic acid can be represented using various notations such as SMILES and InChI:
OC(=O)c1ccccc1NC(=O)CClInChI=1/C9H8ClNO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)/p-12-[(Chloroacetyl)amino]benzoic acid participates in several types of chemical reactions:
The reactions yield various products depending on the conditions:
The mechanism of action for 2-[(Chloroacetyl)amino]benzoic acid primarily involves its reactivity due to the presence of both the chloroacetyl group and the amino group:
2-[(Chloroacetyl)amino]benzoic acid has several applications across different fields:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 91698-30-5
CAS No.: 68609-92-7
CAS No.: